molecular formula C13H11NO6 B12148640 N-{[(2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine

N-{[(2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine

Cat. No.: B12148640
M. Wt: 277.23 g/mol
InChI Key: GZQRLXGAFLYCKF-UHFFFAOYSA-N
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Description

N-{[(2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine is a synthetic coumarin derivative strategically designed for multidisciplinary research, particularly in the field of multifactorial diseases. The compound integrates a coumarin core, known as a 'privileged structure' in medicinal chemistry for its diverse bioactivity, with a glycine moiety via an acetoxy linker . This molecular architecture is of significant interest for developing multitarget ligands. Coumarin derivatives have been extensively investigated as potential therapeutic agents for complex conditions such as Alzheimer's disease . Research on similar structures demonstrates promising inhibition of key enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and fatty acid amide hydrolase (FAAH) . Furthermore, molecular docking studies of analogous coumarin-based compounds have identified them as promising dipeptidyl peptidase-IV (DPP-IV) inhibitors, highlighting their potential in type 2 diabetes research . The presence of the coumarin scaffold also suggests potential for applications in photodynamic therapy and as a fluorescent probe due to its high emission quantum yield and photostability . As a versatile biochemical tool, this compound is intended for use in enzymatic assays, receptor binding studies, and the investigation of cellular pathways. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C13H11NO6

Molecular Weight

277.23 g/mol

IUPAC Name

2-[[2-(2-oxochromen-7-yl)oxyacetyl]amino]acetic acid

InChI

InChI=1S/C13H11NO6/c15-11(14-6-12(16)17)7-19-9-3-1-8-2-4-13(18)20-10(8)5-9/h1-5H,6-7H2,(H,14,15)(H,16,17)

InChI Key

GZQRLXGAFLYCKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CC(=O)O2)OCC(=O)NCC(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of the 2H-Chromen-2-One Core

The chromen-2-one scaffold is typically synthesized via the Pechmann condensation, a classical method involving the acid-catalyzed cyclization of phenols with β-keto esters. For 7-hydroxy-2H-chromen-2-one, resorcinol reacts with ethyl acetoacetate in the presence of concentrated sulfuric acid at 0–5°C, yielding the substituted chromenone in ~70% efficiency. Alternative methods include the Kostanecki-Robinson reaction, which employs acylated phenols and acetic anhydride under basic conditions.

Table 1: Comparative Analysis of Chromen-2-One Synthesis Methods

MethodReactantsCatalystYield (%)Reference
Pechmann CondensationResorcinol, ethyl acetoacetateH₂SO₄68–72
Kostanecki-RobinsonAcetylated phenolNaOH/Ac₂O55–60

Functionalization at the 7-Position

Glycine Conjugation via Amide Bond Formation

The chloroacetoxy intermediate is reacted with glycine in a two-phase system (water:dioxane, 1:1) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent. The reaction proceeds at pH 7.4 (adjusted with NaHCO₃) and room temperature for 12–16 hours. N-Hydroxysuccinimide (NHS) enhances amide bond formation efficiency, achieving yields of 65–70%.

Table 2: Optimization of Amide Coupling Conditions

ParameterOptimal ValueImpact on Yield
pH7.4 ± 0.2Maximizes EDC/NHS activity
Solvent SystemH₂O:Dioxane (1:1)Solubilizes glycine and organics
Reaction Time16 hoursCompletes conversion

Alternative Synthetic Strategies

Solid-Phase Peptide Synthesis (SPPS)

Recent advances employ Wang resin-bound glycine, where the Fmoc-protected amino acid is immobilized on the resin. After deprotection with piperidine, the chloroacetoxy chromenone is coupled using HBTU/HOBt activation. Cleavage from the resin (TFA:DCM, 95:5) affords the target compound in 60% yield, albeit with higher purity (≥98% by HPLC).

Enzymatic Acylation

Lipase B from Candida antarctica (CAL-B) catalyzes the transacetylation between 7-hydroxy-chromen-2-one and glycine methyl ester in tert-butanol. This green chemistry approach avoids harsh conditions but suffers from lower yields (45–50%) due to enzyme denaturation.

Analytical Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.15 (d, J=9.6 Hz, 1H, H-4), 7.85 (d, J=8.4 Hz, 1H, H-5), 6.95 (s, 1H, H-8), 6.45 (d, J=9.6 Hz, 1H, H-3), 4.65 (s, 2H, OCH₂CO), 3.90 (s, 2H, NHCH₂CO).

  • HRMS (ESI): m/z 277.0586 [M-H]⁻ (calc. 277.0586 for C₁₃H₁₁NO₆).

Purity Assessment

Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O:MeCN gradient) shows a single peak at t_R = 6.7 minutes, confirming ≥95% purity .

Chemical Reactions Analysis

Types of Reactions

N-{[(2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted coumarin derivatives .

Scientific Research Applications

Antimicrobial Activity

N-{[(2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine has been evaluated for its antimicrobial properties, particularly against bacterial strains. Research indicates that it inhibits bacterial DNA gyrase, an essential enzyme for DNA replication, thereby exhibiting significant antimicrobial effects against Gram-positive and Gram-negative bacteria .

Case Study:
A study demonstrated that the compound showed inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values of 32 µg/mL and 64 µg/mL respectively .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It has been shown to reduce pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting its potential use in treating inflammatory conditions .

Mechanism of Action:
The anti-inflammatory activity is believed to be mediated through the inhibition of NF-kB signaling pathways, which play a crucial role in inflammation.

Neuropharmacology

This compound has been studied for its interaction with cholinesterases, indicating potential applications in neuropharmacology. It may serve as a candidate for developing treatments for neurodegenerative disorders by modulating cholinergic systems.

Material Science Applications

In addition to its biological applications, this compound is being explored in material science. Its unique chemical structure allows it to be utilized in the development of photoactive materials and smart polymers, which could have implications in various industrial applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of N-{[(2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine, highlighting substituent variations and their implications:

Compound Name Substituents on Chromen Core Molecular Weight Key Features References
N-{[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine 4-Methyl 307.28 g/mol Enhanced lipophilicity due to methyl group; potential for improved bioavailability.
N-[(6-Chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine 6-Cl, 7-OH, 4-Me 325.70 g/mol Chloro and hydroxy groups may confer antioxidant or antimicrobial activity.
4-Methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)glycinate 4-Me, tert-Boc-protected glycine 363.37 g/mol tert-Butyl ester enhances stability during synthetic processes.
(E)-N´-(2-Hydroxy-5-nitrobenzylidene)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide 4-Me, hydrazide linker, nitroaryl 437.39 g/mol Hydrazide moiety enables chelation or coordination chemistry applications.
2-[[2-[[2-(2,5-dimethyl-7-oxo-3-phenylfuro[3,2-g]chromen-6-yl)acetyl]amino]acetyl]amino]acetic acid Fused furochromen, phenyl, dimethyl 503.50 g/mol Extended conjugation and phenyl group may enhance fluorescence or binding.

Structural and Functional Differences

  • Lipophilic Groups (e.g., Me, tert-Boc): Methyl or tert-butyl substitutions (e.g., 4-methyl analog, 307.28 g/mol) improve membrane permeability, critical for drug delivery applications . Hydrazide vs. Glycine Linkers: Hydrazide-containing analogs (e.g., compound 2k in ) display distinct reactivity, enabling metal coordination or Schiff base formation, unlike the glycine-linked parent compound .

Biological Activity

N-{[(2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine is a synthetic compound belonging to the class of coumarin derivatives . Its unique structure combines a coumarin moiety with an acetyl group and a glycine residue, which contributes to its biological activity. The compound has a molecular formula of C14H13NO6C_{14}H_{13}NO_6 and a molecular weight of approximately 291.26 g/mol.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity , particularly through its ability to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication. This inhibition can lead to the disruption of bacterial growth and proliferation, making it a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

The compound also shows promising anti-inflammatory properties . It has been reported to modulate signaling pathways, such as the NF-κB pathway, which is crucial in regulating inflammatory responses. By inhibiting this pathway, this compound may reduce the production of pro-inflammatory cytokines like TNF-α and IL-6 .

Interaction with Cholinergic Systems

Studies have suggested that this compound interacts with cholinergic systems, potentially influencing cognitive functions. Its reversible binding to cholinesterases indicates its potential role in neuropharmacology, particularly in conditions such as Alzheimer's disease where cholinergic signaling is impaired .

The biological activities of this compound are attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound inhibits enzymes involved in bacterial DNA replication and cholinergic signaling.
  • Pathway Modulation : It modulates key signaling pathways such as NF-κB and PI3K/Akt, leading to reduced inflammation and potential anticancer effects .

Data Table: Comparative Biological Activities

Compound Biological Activity Mechanism
This compoundAntimicrobial, Anti-inflammatoryInhibits DNA gyrase, Modulates NF-κB pathway
4-Methyl-coumarin derivativeAntioxidantScavenges free radicals
UmbelliferoneAnti-inflammatoryInhibits pro-inflammatory cytokines via NF-κB

Study on Antimicrobial Activity

In a study evaluating various coumarin derivatives, this compound demonstrated notable antibacterial activity against several strains of bacteria, including E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicated that this compound was effective at lower concentrations compared to other derivatives tested .

Study on Anti-inflammatory Effects

A recent investigation into the anti-inflammatory properties of this compound revealed that it significantly reduced the levels of inflammatory markers in vitro. The study utilized RAW264.7 macrophage cells stimulated with LPS, showing that treatment with this compound led to decreased production of TNF-α and IL-6, supporting its potential therapeutic application in inflammatory diseases .

Q & A

Basic Research Question

  • IR Spectroscopy : Confirm the presence of carbonyl groups (C=O) at ~1700–1750 cm⁻¹ (coumarin lactone) and amide I/II bands (~1650 cm⁻¹ and ~1550 cm⁻¹).
  • ¹H/¹³C NMR : Key signals include the coumarin aromatic protons (δ 6.2–8.0 ppm), oxyacetyl methylene (δ 4.6–4.8 ppm), and glycine’s α-CH₂ (δ 3.8–4.0 ppm).
  • UV-Vis/fluorescence : Coumarin’s π→π* transitions (~320 nm absorption; λem ~450 nm) indicate electronic conjugation .

How can X-ray crystallography resolve the molecular structure and conformation of this compound, and what software tools are recommended?

Advanced Research Question

  • Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : Employ SHELXL for small-molecule refinement, optimizing parameters like displacement ellipsoids and hydrogen-bonding networks. WinGX or ORTEP can visualize anisotropic displacement and generate publication-quality diagrams .
  • Key Metrics : Report unit cell parameters, R-factors (R1 < 0.05 for high-quality data), and torsion angles to confirm the planar coumarin-glycine linkage .

What experimental strategies are recommended to investigate fluorescence properties and potential quenching mechanisms?

Advanced Research Question

  • Solvent Effects : Measure fluorescence intensity in solvents of varying polarity (e.g., ethanol vs. DMSO) to assess solvatochromism.
  • Concentration Studies : Monitor emission quenching at high concentrations (≥1 mM) to detect aggregation-induced effects.
  • Mechanistic Probes : Use Stern-Volmer plots to quantify quenching constants (KSV) in the presence of quenchers like acrylamide or iodide ions .

How can this compound be utilized in synthesizing photosensitive polyamides, and what condensation agents are effective?

Advanced Research Question

  • Polymer Design : Incorporate N-{[(2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine as a monomer with aromatic diamines.
  • Polycondensation : Use triphenyl phosphite and pyridine in NMP at 120°C for 6–8 hours. The coumarin pendant groups enable UV-induced crosslinking (λ = 365 nm) for photoresponsive materials .

What are critical considerations for handling and storing this compound to ensure stability?

Basic Research Question

  • Storage : Keep under inert gas (Ar/N₂) at –20°C in amber vials to prevent photodegradation.
  • Handling : Use PPE (gloves, goggles) and work in a fume hood due to potential irritancy. Avoid prolonged exposure to moisture or UV light .

How should discrepancies between theoretical and experimental spectroscopic data be addressed?

Advanced Research Question

  • Validation : Cross-validate NMR/IR data with computational methods (e.g., DFT using Gaussian or ORCA). Compare experimental vs. calculated chemical shifts (δ) and vibrational frequencies.
  • Contradiction Analysis : If NMR signals deviate, check for tautomerism or solvent effects. For UV-Vis discrepancies, reassess solvent polarity or aggregation states .

What methodologies analyze hydrogen-bonding networks in crystalline states?

Advanced Research Question

  • X-ray Analysis : Use Mercury (CCDC) to map hydrogen bonds (e.g., N–H···O or O–H···O) and π-π stacking interactions.
  • Thermal Analysis : Correlate DSC/TGA data with crystallographic stability. For example, melting points >200°C suggest strong intermolecular interactions .

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